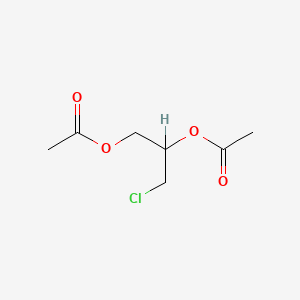

1,2-Diacetoxy-3-chloropropane

CAS No.: 869-50-1

Cat. No.: VC3883285

Molecular Formula: C7H11ClO4

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869-50-1 |

|---|---|

| Molecular Formula | C7H11ClO4 |

| Molecular Weight | 194.61 g/mol |

| IUPAC Name | (2-acetyloxy-3-chloropropyl) acetate |

| Standard InChI | InChI=1S/C7H11ClO4/c1-5(9)11-4-7(3-8)12-6(2)10/h7H,3-4H2,1-2H3 |

| Standard InChI Key | GTFUGSXMTMYKRG-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC(CCl)OC(=O)C |

| Canonical SMILES | CC(=O)OCC(CCl)OC(=O)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure consists of a propane backbone with acetyloxy groups at C1 and C2 and a chlorine substituent at C3. Its IUPAC name is (2-acetoxy-3-chloropropyl) acetate, and its SMILES notation is \text{CC(=O)OCC(CCl)OC(=O)C }.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.61 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 213.0 ± 0.0 °C (760 mmHg) | |

| Melting Point | -40°C | |

| LogP (Partition Coefficient) | -0.76 | |

| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |

The compound’s low vapor pressure and moderate density suggest stability under standard conditions, while its negative LogP indicates slight hydrophilicity .

Synthesis and Production

Enzymatic Asymmetric Hydrolysis

Lipoprotein lipases (e.g., Amano 40) catalyze the kinetic resolution of racemic 1,2-diacetoxy-3-chloropropane, yielding the (S)-enantiomer with up to 90% enantiomeric excess (e.e.). This method requires minimal enzyme loading (1:30,000 substrate-to-enzyme ratio) and operates in sodium phosphate buffer (pH 7.0) .

Reaction Scheme:

Chemical Synthesis

Alternative routes include:

-

Acetylation of 3-Chloro-1,2-propanediol: Treatment with acetic anhydride in the presence of 4Å molecular sieves achieves 82–98% yields .

-

Epoxide Ring-Opening: Epichlorohydrin reacts with acetic anhydride under acid catalysis to form the diacetate .

Applications in Pharmaceutical Synthesis

(S)-Propranolol Production

(S)-1,2-Diacetoxy-3-chloropropane is hydrolyzed to (S)-3-(1-naphthoxy)-1,2-propanediol, which is then aminated to yield (S)-propranolol, a β-blocker with superior cardiac selectivity compared to its (R)-enantiomer .

(S)-Pindolol Synthesis

Lipase-mediated resolution of rac-2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane produces (S)-pindolol, a non-selective β-adrenergic antagonist .

Chiral Building Blocks

The compound serves as a precursor for optically active epoxides and glycerol derivatives, essential in agrochemicals and fine chemicals .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301 (Toxic if swallowed) | P264 (Wash hands after handling) |

| H318 (Eye damage) | P305+P351+P338 (Eye rinse) |

The compound is classified under GHS05 (Corrosive) and GHS06 (Toxic), necessitating PPE such as gloves and face shields .

Analytical Characterization

Spectroscopic Data

-

NMR (CDCl₃):

Chromatographic Methods

HPLC with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers using hexane:isopropanol (90:10) mobile phase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume